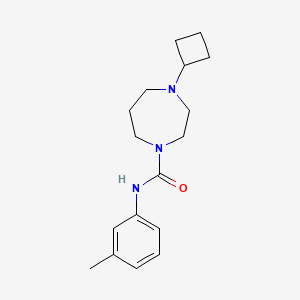![molecular formula C23H20N4O5S B2669507 N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 893954-11-5](/img/structure/B2669507.png)
N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a description of a compound would include its IUPAC name, molecular formula, and molecular weight. The structure would be described in terms of the functional groups present.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It would also include the conditions required for the synthesis, such as temperature, pressure, and catalysts.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with different reagents under various conditions.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, density, molar mass, and specific rotation among others.科学的研究の応用
Synthesis and Biological Evaluation
- Researchers have synthesized novel acetamide derivatives, including those similar to the specified compound, for various biological evaluations. For instance, a study synthesized a series of acetamides for anti-inflammatory activity using in-vitro and in-vivo models, highlighting their potential in drug development (Nikalje, Hirani, & Nawle, 2015).
Chemical Properties and Synthesis Techniques
- Studies have focused on the synthesis and structural properties of acetamides, including exploring different isomers and cyclization techniques. This research provides insights into the chemical behavior and potential applications of such compounds (Skladchikov, Suponitskii, & Gataullin, 2013).
Antimicrobial Activity
- Acetamide derivatives have been investigated for their antimicrobial properties. Research involving the synthesis of novel phthalazinone derivatives, closely related to the requested compound, has shown promising antibacterial activities, indicating potential applications in combating microbial infections (Fatehia & Mohamed, 2010).
Coordination Complexes and Antioxidant Activity
- Research has been conducted on the creation of coordination complexes using pyrazole-acetamide derivatives. These studies not only delve into the structural aspects of these complexes but also explore their antioxidant activities, suggesting potential applications in fields requiring antioxidative properties (Chkirate et al., 2019).
Potential in Antipsychotic Medications
- Some studies have explored the potential of acetamide derivatives as antipsychotic agents. These investigations include the synthesis and pharmacological evaluation of compounds with promising profiles in behavioral animal tests, indicating potential applications in mental health treatments (Wise et al., 1987).
Radiopharmaceutical Applications
- Acetamide derivatives have been used in radiopharmaceuticals. For instance, research involving the synthesis and labeling of specific compounds with carbon-14 and deuterium demonstrates the potential of these derivatives in imaging and diagnostic applications (Latli et al., 2015).
Anticonvulsant Activity
- The potential of acetamide derivatives as anticonvulsant agents has been investigated. Research into the synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide demonstrated significant anticonvulsant activity, suggesting applications in epilepsy treatment and related disorders (Nath et al., 2021).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling and storage.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further characterization is needed.
特性
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S/c1-13-7-8-19(14(2)9-13)27-21(17-11-33(31,32)12-18(17)25-27)24-20(28)10-26-22(29)15-5-3-4-6-16(15)23(26)30/h3-9H,10-12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGQQBVUYRLZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

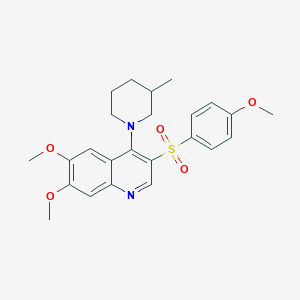
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2669425.png)
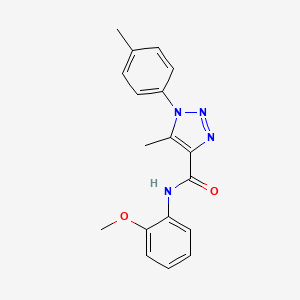
![5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B2669427.png)
![4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2669428.png)
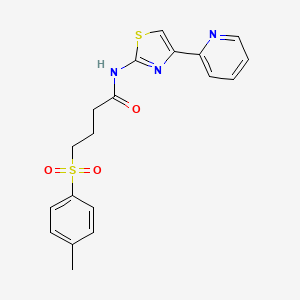
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2669435.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2669436.png)
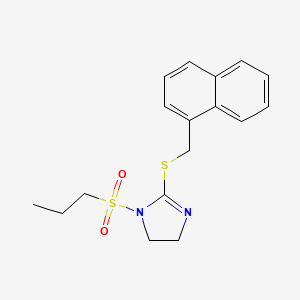
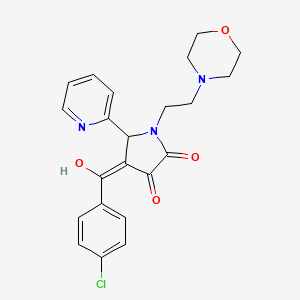
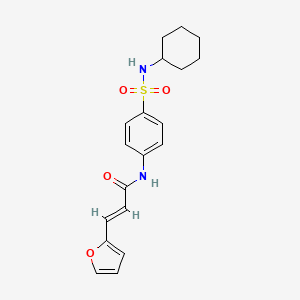
![7-(4-ethoxybenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2669443.png)
![2-[(4-methylphenyl)sulfonylamino]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2669444.png)
